REACTION_CXSMILES
|
C([Li])CCC.Br[C:7]1[CH:11]=[CH:10][S:9][C:8]=1[CH:12]1[O:16]CCO1.[B:17]([O-])([O-:23])[O:18]CCCC.Cl>CCCCCC.CCOCC>[CH:12]([C:8]1[S:9][CH:10]=[CH:11][C:7]=1[B:17]([OH:23])[OH:18])=[O:16]
|
Name
|
solution
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Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
6.6 g
|
Type
|
reactant
|
Smiles
|
BrC1=C(SC=C1)C1OCCO1
|
Name
|
|
Quantity
|
28 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
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CCOCC
|
Name
|
butyl borate
|
Quantity
|
9.1 mL
|
Type
|
reactant
|
Smiles
|
B(OCCCC)([O-])[O-]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
After stirring for 10 mins
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for 4 hrs at −70° C.
|
Duration
|
4 h
|
Type
|
WAIT
|
Details
|
left
|
Type
|
CUSTOM
|
Details
|
to return to room temperature
|
Type
|
WAIT
|
Details
|
the mixture was left for 1 hr
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with ether
|
Type
|
WASH
|
Details
|
the combined ether phases were washed with a solution of sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=O)C=1SC=CC1B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 14.1 mmol | |
AMOUNT: MASS | 2.2 g | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |